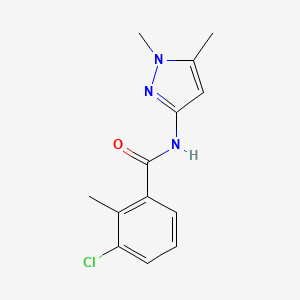![molecular formula C15H17BrN4O B6625493 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone typically involves multi-step reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Triazole Formation:
Final Coupling: The final step involves coupling the bromophenyl-piperidine intermediate with the triazole moiety under suitable conditions to yield the target compound.
Chemical Reactions Analysis
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone can be compared with similar compounds such as:
1-[4-(4-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone: Similar structure but with a different bromine position.
1-[4-(3-Chlorophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone: Chlorine substitution instead of bromine.
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(imidazol-1-yl)ethanone: Imidazole ring instead of triazole.
Properties
IUPAC Name |
1-[4-(3-bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-3-1-2-13(10-14)12-4-7-19(8-5-12)15(21)11-20-9-6-17-18-20/h1-3,6,9-10,12H,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWBIZYOGMADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)Br)C(=O)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
